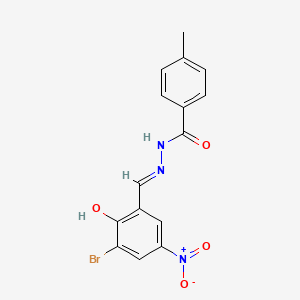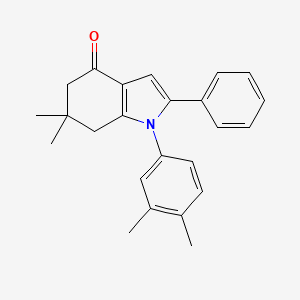
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-methylbenzohydrazide, commonly known as BNMBH, is a chemical compound that has been widely used in scientific research for various purposes. This compound has shown significant potential in the field of medicinal chemistry and drug development due to its unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of BNMBH is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. BNMBH has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
BNMBH has been shown to have a wide range of biochemical and physiological effects on different organisms. It has been shown to disrupt the cell membrane of bacteria, leading to cell death. BNMBH has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BNMBH has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BNMBH in lab experiments is its broad spectrum of activity against different microorganisms and cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, one of the limitations of using BNMBH is its potential toxicity, which can limit its use in vivo. Further research is needed to determine the optimal dosage and administration of BNMBH for different applications.
Future Directions
There are several potential future directions for the use of BNMBH in scientific research. One area of interest is the development of new antibacterial agents based on the chemical structure of BNMBH. Another potential direction is the development of new anticancer agents that can target specific types of cancer cells. In addition, BNMBH has shown potential as an antiviral agent, and further research is needed to explore this application. Overall, BNMBH is a promising compound with significant potential for future research and development in the field of medicinal chemistry.
Synthesis Methods
The synthesis of BNMBH can be achieved by the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of BNMBH as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Scientific Research Applications
BNMBH has been extensively studied for its potential use in developing new drugs for the treatment of various diseases. It has been shown to exhibit significant antibacterial, antifungal, and antiviral activities against a wide range of microorganisms. BNMBH has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c1-9-2-4-10(5-3-9)15(21)18-17-8-11-6-12(19(22)23)7-13(16)14(11)20/h2-8,20H,1H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMOUBRJTXLAQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)

![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
![2-{[(3-chloro-4-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6132882.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)